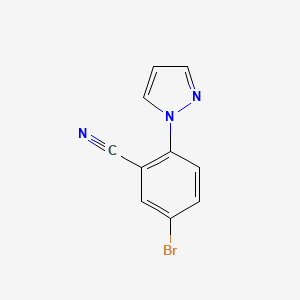

5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Pyrazole (B372694) Ring Systems in Organic Synthesis

The foundational scaffolds of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, namely the benzonitrile and pyrazole ring systems, are independently recognized for their profound importance in organic synthesis and medicinal chemistry.

Benzonitrile , a simple aromatic nitrile, serves as a versatile precursor in the synthesis of a wide array of organic compounds. nih.gov The nitrile group is a valuable functional handle, capable of being transformed into amines, amides, carboxylic acids, and tetrazoles, among other functionalities. This chemical reactivity makes benzonitrile and its derivatives crucial building blocks in the pharmaceutical and agrochemical industries. japtronline.com For instance, the benzonitrile moiety is a key structural feature in a number of approved drugs, where it can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets.

Pyrazole , a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. chemicalbook.comnih.gov The pyrazole nucleus is present in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, for example, features a pyrazole core. The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design. nih.gov

Overview of Halogenated Benzonitrile-Pyrazole Architectures

The combination of benzonitrile and pyrazole rings, particularly with the inclusion of a halogen atom, gives rise to a class of compounds with significant potential for chemical exploration. Halogen atoms, such as bromine, are often incorporated into organic molecules to modulate their physicochemical and pharmacological properties. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.

Halogenated benzonitrile-pyrazole architectures are therefore of great interest as versatile intermediates in the synthesis of complex molecular frameworks. The specific arrangement of the substituents in this compound, with the pyrazole and nitrile groups ortho to each other and the bromine atom para to the pyrazole, offers a unique pattern of reactivity and potential for intramolecular interactions that can be exploited in the design of novel compounds. While specific research on this compound is emerging, the broader class of halogenated benzonitrile-pyrazole derivatives continues to be an active area of investigation in the pursuit of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-2-3-10(8(6-9)7-12)14-5-1-4-13-14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJYYLKXKPZXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 1h Pyrazol 1 Yl Benzonitrile and Analogues

Strategies for Constructing the Pyrazole-Benzonitrile Core

The formation of the central pyrazole-benzonitrile structure is a critical step that can be achieved through several synthetic pathways. These methods often involve the careful selection of precursors and reaction conditions to ensure high yields and regioselectivity.

Condensation Reactions with Nitrile-Containing Precursors

The classical approach to pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgmdpi.com This foundational method has been adapted and expanded to incorporate nitrile-containing precursors, which are essential for forming the benzonitrile (B105546) portion of the target molecule.

In these reactions, nitrile-containing compounds such as 3-aminocrotononitrile (B73559) or malononitrile (B47326) can serve as key building blocks. beilstein-journals.orgrsc.orgnih.gov For instance, a common strategy involves the initial reaction of a β-ketoester with hydrazine (B178648) to form a pyrazolone (B3327878) intermediate. This intermediate can then undergo a subsequent condensation reaction with a nitrile-containing compound like malononitrile. beilstein-journals.org This sequence, often carried out as a one-pot, multi-component reaction, efficiently assembles the fused pyrazole ring system. The nitrile group remains intact throughout the cyclization process, providing the desired benzonitrile functionality in the final product.

| Precursor Type | Reactant Example | Key Transformation | Reference |

| β-Ketoester & Nitrile | Ethyl acetoacetate (B1235776) & Malononitrile | Knoevenagel condensation/Michael addition | nih.gov |

| Aminonitrile | 3-Aminocrotononitrile | Intramolecular Knoevenagel condensation | beilstein-journals.org |

| 1,3-Dicarbonyl | Acetylacetone & Hydrazine | Knorr Cyclocondensation | mdpi.com |

Base-Mediated Cycloaddition Approaches to Pyrazoles

Base-mediated [3+2] cycloaddition reactions have emerged as a powerful and highly regioselective method for constructing the pyrazole ring. nih.govrsc.orgnih.govacs.org These reactions involve the combination of a three-atom component with a two-atom component, facilitated by a base, to form the five-membered pyrazole ring.

One innovative approach utilizes the [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. nih.govacs.org This method proceeds under mild conditions and demonstrates excellent functional group tolerance and regioselectivity. The dithianyl group in the precursor plays a crucial role in directing the reaction and can be easily modified in subsequent steps, allowing for the synthesis of highly functionalized pyrazoles. nih.gov

Another effective strategy is the base-catalyzed [3+2] cycloaddition between hydrazones and vinyl sulfoxides. rsc.orgnih.gov This transition-metal-free protocol leads to the formation of 1,3-diaryl-4,5-dihydro-1H-pyrazoles, which can then be oxidized to the corresponding aromatic pyrazoles. rsc.org The reaction exhibits broad substrate generality and is scalable, making it a practical method for synthesizing a diverse range of pyrazole derivatives. rsc.orgnih.gov

Multi-component Reaction Strategies for Pyrazole Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. beilstein-journals.orgrsc.orgnih.govnih.gov These reactions are characterized by their operational simplicity and high conversion rates, making them well-suited for creating molecular diversity. rsc.org

A typical MCR for pyrazole synthesis might involve the one-pot reaction of an aldehyde, a β-ketoester, hydrazine hydrate (B1144303), and malononitrile. rsc.orgnih.gov For example, a taurine-catalyzed four-component reaction in water can produce densely substituted 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov The mechanism often proceeds through a series of tandem reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents, providing access to large libraries of pyrazole derivatives for various applications. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are particularly crucial for linking the pyrazole and benzonitrile moieties or for introducing further diversity into the molecular scaffold.

Suzuki Coupling for Pyrazole-Benzonitrile Linkage

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govlibretexts.org This reaction is exceptionally well-suited for creating the pyrazole-benzonitrile linkage in the target molecule and its analogues.

A representative synthesis involves the coupling of a pyrazole-containing boronic acid or ester with a bromo-substituted benzonitrile. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester can be reacted with 4-bromo-2-chlorobenzonitrile (B136228) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like sodium carbonate. google.com This reaction efficiently constructs the desired C-C bond between the pyrazole ring and the benzonitrile ring. google.com The reaction conditions are generally mild, and the tolerance for various functional groups is a key advantage of this method. nih.govlibretexts.org

| Boron Component | Halide Component | Catalyst | Product Linkage | Reference |

| Pyrazole-5-boronic acid pinacol ester | 4-Bromo-2-chlorobenzonitrile | PdCl₂(PPh₃)₂ | Pyrazole-Benzonitrile | google.com |

| Phenylboronic acid | Bromo-substituted heterocycle | Pd(dppf)Cl₂ | Aryl-Heteroaryl | nih.gov |

| (Hetero)aryl boronic acids | 5-Bromo-1,2,3-triazine | Pd(dppf)Cl₂/dppf-CF₃ | (Hetero)aryl-Triazine | uzh.ch |

Scope and Limitations of Bromo-Substituted Precursors in Cross-Coupling

While the Suzuki-Miyaura coupling is highly versatile, the nature of the bromo-substituted precursor can influence the reaction's scope and efficiency. The reactivity of organohalides in the crucial oxidative addition step generally follows the order I > OTf > Br > Cl, making bromo-substituted compounds reliable and commonly used substrates. libretexts.org

Bromo-substituted precursors are widely employed due to their optimal balance of reactivity and stability. They are more reactive than the often-recalcitrant chloro-substituted analogues but are typically more stable and cost-effective than iodo-substituted compounds. Research has shown the successful coupling of various bromo-substituted anilines and heterocycles. nih.govuzh.chnih.gov For instance, an efficient Suzuki coupling has been developed for unprotected ortho-bromoanilines, demonstrating compatibility with a wide variety of boronic esters. nih.gov

However, certain limitations exist. Steric hindrance can be a significant factor; for example, ortho-substituted aryl boronic acids may exhibit reduced reactivity, leading to lower yields. researchgate.net Furthermore, substrates with strongly electron-withdrawing groups can sometimes pose challenges, although many are tolerated. nih.gov In some cases, side reactions such as homo-coupling of the boronic acid can occur, though this can often be minimized by careful optimization of the catalyst, ligand, and reaction conditions. uzh.ch Despite these limitations, bromo-substituted precursors remain a cornerstone of palladium-catalyzed cross-coupling strategies for synthesizing complex molecules like 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Regioselectivity Control in Pyrazole Synthesis and N-Substitution

The synthesis of N-substituted pyrazoles, such as this compound, often contends with the challenge of regioselectivity due to the two reactive nitrogen atoms in the pyrazole ring. The formation of N1 and N2 isomers is a common issue that chemists strive to control through various strategic approaches.

Regioselective N1-Substitution of 1H-Pyrazoles

The preferential substitution at the N1 position of the pyrazole ring is a critical step in the synthesis of many targeted compounds. A systematic study on the N-substitution reactions of 3-substituted pyrazoles has demonstrated that the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) is an effective system for achieving regioselective N1-alkylation and -arylation. tandfonline.com This method's success is attributed to the "superbasic media" created by the K₂CO₃-DMSO system, which facilitates the deprotonation of the pyrazole at room temperature, thereby enhancing the nucleophilicity of the resulting pyrazolate anion and favoring the N1-substituted product. eurekaselect.com

For the N-arylation of pyrazoles with activated aryl halides, such as 4-fluoronitrobenzene, the reaction can yield a mixture of regioisomers. orientjchem.org However, the introduction of a chelating group at an appropriate position on the pyrazole ring can effectively block one of the nitrogen atoms, thereby directing the arylation to the desired nitrogen and achieving high regioselectivity. orientjchem.org Furthermore, copper-catalyzed N-arylation reactions have been developed that show good yields and regioselectivity. For instance, the use of diamine ligands with copper(I) iodide (CuI) has been successful in the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. dergipark.org.tr

Factors Influencing Regioisomeric Product Ratios

The ratio of N1 to N2 regioisomers in pyrazole synthesis is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Steric Hindrance: The steric bulk of substituents on both the pyrazole ring and the incoming electrophile plays a significant role in determining the site of substitution. eurekaselect.comthieme-connect.com Generally, the substitution will preferentially occur at the less sterically hindered nitrogen atom. For example, in the reaction of 3-methylpyrazole (B28129) with iodobenzene, the major product is the less hindered N1 isomer. eurekaselect.com

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen, while electron-donating groups can enhance it. In the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, the electronic character of the substituents on both reactants affects the resulting regioisomeric ratio. thieme-connect.com

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the regioselectivity of N-substitution. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to polar protic solvents. thieme-connect.com The base used is also critical; for instance, in the N-alkylation of indazoles (a related heterocyclic system), sodium hydride (NaH) demonstrated excellent N1 regioselectivity, whereas other bases like potassium carbonate led to mixtures of isomers. researchgate.net The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org

| Factor | Observation | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Substitution favors the less sterically hindered nitrogen. | N-arylation of 3-isopropyl-5-ethylpyrazole gives a mixture, with the isomer having the aryl group on the nitrogen adjacent to the smaller ethyl group being slightly favored. | orientjchem.org |

| Solvent | Aprotic dipolar solvents can enhance regioselectivity. Fluorinated alcohols dramatically increase regioselectivity. | Use of DMAc in the condensation of 1,3-diketones with arylhydrazines. Use of TFE in the reaction of 1,3-diketones with methylhydrazine. | thieme-connect.comacs.org |

| Base | The choice of base can significantly alter the regioisomeric ratio. | NaH provides high N1-selectivity in the alkylation of indazoles, while K₂CO₃ gives mixtures. | researchgate.net |

| Catalyst | Copper-based catalysts with specific ligands can promote regioselective N-arylation. | CuI with diamine ligands for the N-arylation of pyrazoles. | dergipark.org.tr |

Advanced Synthetic Techniques and Optimization

To improve the efficiency and yield of pyrazole synthesis, modern organic chemistry has embraced advanced techniques such as sonochemistry and microwave-assisted synthesis. These methods often lead to shorter reaction times, milder reaction conditions, and improved product yields.

Sonochemical Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional methods. orientjchem.orgresearchgate.netnih.gov The application of ultrasonic irradiation can significantly accelerate chemical reactions by providing the necessary activation energy through acoustic cavitation.

The synthesis of 1,5-disubstituted pyrazoles has been achieved with high yields (75-90%) within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org This method utilizes a Cu(I) catalyst and sodium ethoxide as a base. asianpubs.org Another example is the ultrasound-promoted synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazoles, demonstrating the versatility of this technique for creating complex pyrazole derivatives. The synthesis of pyrazolone derivatives has also been successfully carried out using ultrasound, resulting in high yields and showcasing the broad applicability of this method. researchgate.net

Microwave-Assisted Organic Synthesis of Pyrazoles

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrazoles. dergipark.org.trthieme-connect.comthieme-connect.comresearchgate.netdergipark.org.trnih.govnih.govlew.ro Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.

A regioselective microwave-assisted synthesis of substituted pyrazoles from ethynyl (B1212043) ketones and substituted hydrazines has been developed. thieme-connect.comthieme-connect.com By using concentrated HCl in methanol (B129727) as a solvent and irradiating at 120 °C for just 2 minutes, the corresponding 1,3-disubstituted pyrazoles can be obtained in good yield with high regioselectivity. thieme-connect.comthieme-connect.com This rapid and efficient method is also amenable to flow chemistry applications. thieme-connect.com Furthermore, a microwave-mediated process for preparing a variety of 1-aryl-1H-pyrazole-5-amines in water has been reported, highlighting the green aspects of this technology. nih.gov The reactions are typically complete within 10-15 minutes at 150 °C, with isolated yields ranging from 70-90%. nih.gov

| Technique | Key Advantages | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Sonochemical Synthesis | Reduced reaction times, improved yields, green approach. | Ultrasound irradiation, often at room or slightly elevated temperature (e.g., 60 °C), with or without a catalyst. | nih.govasianpubs.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes), high yields, potential for high regioselectivity, applicable to flow chemistry. | Microwave irradiation at elevated temperatures (e.g., 120-150 °C) in sealed vessels. | thieme-connect.comthieme-connect.comnih.gov |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. eurekaselect.comnih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts.

The use of water as a solvent is a cornerstone of green chemistry, and several methods for pyrazole synthesis in aqueous media have been developed. thieme-connect.comacs.orgthieme-connect.com For instance, the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines is efficiently carried out in water. nih.gov Solvent-free synthesis, often facilitated by grinding or microwave irradiation, represents another significant green methodology that reduces waste and simplifies product isolation. tandfonline.comresearchgate.net

The development of recyclable catalysts is also a key area of green pyrazole synthesis. Heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay and various metal oxides, have been employed to facilitate pyrazole formation and can be easily recovered and reused. thieme-connect.comnih.gov Multicomponent reactions (MCRs) are inherently atom-economical and are often conducted under green conditions to produce complex pyrazole-containing scaffolds in a single step. nih.govmdpi.com These strategies collectively contribute to making the synthesis of compounds like this compound and its analogs more sustainable and environmentally responsible. nih.govjetir.org

Solvent-Free and Aqueous Reaction Conditions

The replacement of volatile and often toxic organic solvents with safer alternatives like water, or eliminating solvents entirely, is a cornerstone of green synthetic chemistry. nanobioletters.comunibo.it These methods not only reduce pollution but can also simplify product purification and, in some cases, enhance reaction rates and yields.

Solvent-Free Synthesis:

A novel approach for the synthesis of pyrazole derivatives involves microwave (MW) irradiation under solvent-free conditions. nih.govnih.gov This method has been successfully applied to the cycloaddition of tosylhydrazones derived from α,β-unsaturated carbonyl compounds. nih.govnih.gov For instance, the reaction of trans-4-phenyl-3-buten-2-one tosylhydrazone with anhydrous potassium carbonate, when irradiated with microwaves at 130°C, yields the corresponding 3,5-disubstituted-1H-pyrazole in a significantly shorter time compared to conventional heating. nih.gov A "one-pot" variation of this procedure, starting directly from the α,β-unsaturated ketone and p-toluenesulfonhydrazide, further streamlines the process, highlighting its green chemistry credentials. nih.govnih.gov

Another solvent-free technique involves grinding reactants together in a mortar. This has been used for the multicomponent synthesis of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes from salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one. academie-sciences.fr While the uncatalyzed reaction yields the product, the inclusion of a small amount of water ('on-water' conditions) and a catalyst like sodium acetate (B1210297) dramatically improves the yield to as high as 96% in just 10 minutes. academie-sciences.fr

Aqueous Media Synthesis:

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. nanobioletters.com An efficient one-pot, four-component synthesis of benzylpyrazolyl coumarin (B35378) derivatives has been developed using water as the reaction medium. nanobioletters.com This reaction, which combines hydrazine hydrate or phenyl hydrazine, ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin, proceeds in the presence of a heterogeneous catalyst, offering high yields and operational simplicity. nanobioletters.com

Similarly, a mixed H₂O/EtOH solvent system has been employed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This approach, conducted at a mild temperature of 55°C, provides excellent yields (85–93%) in short reaction times (15–27 minutes). nih.gov The use of polyethylene (B3416737) glycol-400 (PEG-400) has also been reported as a green solvent for the synthesis of indeno-pyrazole derivatives from α,β-unsaturated ketones and phenyl hydrazine. researchgate.net

Table 1: Examples of Solvent-Free and Aqueous Synthesis of Pyrazole Analogues

| Product Class | Starting Materials | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Disubstituted-1H-pyrazoles | α,β-Unsaturated ketones, p-toluenesulfonhydrazide | MW irradiation, K₂CO₃, 130°C | Solvent-Free | High | nih.govnih.gov |

| 2-Amino-4-(1H-pyrazol-4-yl)-4H-chromenes | Salicylaldehydes, malononitrile, 3-methyl-2-pyrazolin-5-one | Mortar grinding, NaOAc | On-Water | 90-96% | academie-sciences.fr |

| Benzylpyrazolyl coumarins | Hydrazine, ethyl acetoacetate, aromatic aldehyde, 4-hydroxycoumarin | Amberlite IR-120 catalyst | Aqueous | Moderate to High | nanobioletters.com |

| 5-Amino-1H-pyrazole-5-carbonitriles | Benzaldehydes, malononitrile, phenyl hydrazine | Nano copper catalyst, 55°C | H₂O/EtOH | 85-93% | nih.gov |

| Indeno-pyrazole derivatives | α,β-Unsaturated ketones, phenyl hydrazine | Acetic acid | PEG-400 | Good | researchgate.net |

Application of Eco-Friendly Catalysts and Reagents

The use of green catalysts and reagents is pivotal in developing sustainable synthetic protocols. Ideal catalysts are non-toxic, efficient in small quantities, and easily separable and reusable.

Heterogeneous and Recyclable Catalysts:

Heterogeneous catalysts are particularly advantageous in green chemistry as they can be easily removed from the reaction mixture by simple filtration, minimizing contamination of the product and allowing for catalyst reuse. nanobioletters.com Amberlite IR-120, a strongly acidic cation exchange resin, has been successfully used as a cost-effective and reusable catalyst for the synthesis of benzylpyrazolyl coumarin in an aqueous medium. nanobioletters.com

In a more advanced application, a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, was developed by immobilizing nano copper on a modified layered double hydroxide (B78521) (LDH). nih.gov This catalyst demonstrated high activity and selectivity in the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov A key advantage of this system is the ability to recover the catalyst by centrifugation and reuse it for at least four consecutive cycles without a significant drop in its catalytic activity. nih.gov Other examples include the use of basic bleaching earth clay (pH 12.5) as an inexpensive catalyst for preparing α,β-unsaturated ketones, which are precursors for indeno-pyrazole derivatives. researchgate.net Chitosan, a natural biopolymer, has also been reported as a green catalyst for the synthesis of fused pyrazolo derivatives. scirp.org

Eco-Friendly Reagents:

Replacing hazardous reagents with safer alternatives is another key aspect of green chemistry. For the synthesis of brominated pyrazole derivatives, N-bromo saccharin (B28170) has been utilized as a "green" brominating agent for the preparation of 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one. scirp.org This approach avoids the use of more hazardous brominating agents like liquid bromine.

Table 2: Examples of Eco-Friendly Catalysts and Reagents in Pyrazole Analogue Synthesis

| Catalyst/Reagent | Reaction/Application | Advantages | Reference |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles | High yield, mild conditions, reusable (4 cycles) | nih.gov |

| Amberlite IR-120 | Synthesis of benzylpyrazolyl coumarins | Reusable, operationally simple, low cost | nanobioletters.com |

| Chitosan | Synthesis of fused pyrazolo derivatives | Green, natural polymer catalyst | scirp.org |

| Bleaching Earth Clay (pH 12.5) | Synthesis of α,β-unsaturated ketones | Inexpensive, efficient | researchgate.net |

| N-Bromo Saccharin | Bromination of pyrazolone | Eco-friendly brominating reagent | scirp.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise electronic environment and connectivity of each atom can be determined.

Proton NMR analysis confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum typically exhibits distinct signals for the protons on both the benzonitrile (B105546) and pyrazole (B372694) rings. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aromatic protons on the benzonitrile ring typically appear as multiplets due to spin-spin coupling. For instance, H6, adjacent to the pyrazole ring, often appears as a doublet. H4, situated between the bromo and cyano groups, and H3, adjacent to the cyano group, also show characteristic splitting patterns. The protons of the pyrazole ring (H3', H4', and H5') also give rise to distinct signals, confirming the substitution pattern.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 7.93 | d | 2.3 |

| H4 | 7.88 | dd | 8.7, 2.4 |

| H3 | 7.68 | d | 8.7 |

| H5' | 7.80 | d | 2.8 |

| H3' | 7.76 | d | 1.6 |

| H4' | 6.56 | dd | 2.8, 1.7 |

Note: Data presented is a representative example from scientific literature; actual values may vary slightly depending on the solvent and experimental conditions. Data sourced from.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum confirms the presence of the cyano group (C≡N), the carbons of the benzene (B151609) and pyrazole rings, and the carbon atoms bearing the bromo and pyrazole substituents.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C5' | 143.0 |

| C3' | 141.9 |

| C1 | 139.7 |

| C4 | 137.2 |

| C6 | 134.4 |

| C2 | 129.5 |

| C5 | 119.5 |

| C3 | 116.6 |

| CN | 115.9 |

| C4' | 108.8 |

Note: Data presented is a representative example from scientific literature; actual values may vary slightly depending on the solvent and experimental conditions. Data sourced from.

The spatial arrangement of the pyrazole and benzonitrile rings relative to each other is influenced by steric hindrance. X-ray crystallographic studies reveal a significant dihedral angle between the planes of the two rings, calculated to be 57.7(2)°. This twisting is a result of steric repulsion between the C-H group at position 5 of the pyrazole ring and the cyano group on the benzonitrile ring. This non-planar conformation affects the electronic environment and, consequently, the NMR chemical shifts of the nearby protons and carbons compared to a hypothetical planar structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, a strong and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is observed around 2230 cm⁻¹. Other bands in the spectrum correspond to C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement that confirms its elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). For example, a calculated mass for C₁₀H₆Br N₃ [M+H]⁺ is 249.9821, with an observed mass of 249.9823, confirming the molecular formula.

Tautomerism Studies within the Pyrazole Moiety

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a well-documented characteristic of the pyrazole ring system. This phenomenon primarily involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, a process known as annular prototropic tautomerism. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment, including the solvent and temperature. nih.govbohrium.com

For asymmetrically substituted pyrazoles, two distinct tautomeric forms can exist. The prevalence of one tautomer over the other is dictated by the electronic effects of the substituents. researchgate.net Electron-withdrawing groups and electron-donating groups can stabilize or destabilize the different tautomeric forms, thereby shifting the equilibrium. researchgate.net

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N NMR), are powerful tools for investigating pyrazole tautomerism. bohrium.com In solution, if the rate of proton exchange between the nitrogen atoms is slow on the NMR timescale, distinct signals for each tautomer can be observed. Conversely, rapid exchange results in time-averaged signals. nih.gov Low-temperature NMR studies can often "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers. fu-berlin.de

In the solid state, X-ray crystallography provides definitive evidence for the existence of a specific tautomer within the crystal lattice. nih.govnih.gov It is common for one tautomer to be preferentially stabilized in the crystalline form. nih.gov In some instances, co-crystals containing both tautomers have been observed. nih.gov Solid-state NMR (CP/MAS) can also be employed to study tautomerism in the solid phase. nih.govnih.gov

Computational studies, using methods such as Density Functional Theory (DFT), complement experimental work by providing insights into the relative energies and stabilities of the different tautomeric forms, as well as the energy barriers for their interconversion. researchgate.netrsc.org

Detailed Research Findings:

A comprehensive search of the scientific literature did not yield any specific studies on the tautomerism of This compound . While extensive research exists on the tautomerism of various other substituted pyrazoles, providing a general framework for understanding this phenomenon, data directly pertaining to the tautomeric equilibrium, spectroscopic characteristics of the individual tautomers, or computational analysis for this specific compound are not available in the reviewed literature.

Therefore, the presentation of detailed research findings, including data tables of spectroscopic shifts or equilibrium constants for the tautomers of this compound, is not possible at this time. Further experimental and theoretical investigation would be required to elucidate the specific tautomeric behavior of this compound.

Computational and Theoretical Analysis of this compound Remains Unexplored in Publicly Accessible Research

A comprehensive search of publicly available scientific literature has revealed a notable absence of specific computational and theoretical investigations into the chemical compound this compound. Despite the availability of computational methods such as Density Functional Theory (DFT) for examining molecular structures and electronic properties, no dedicated studies presenting this analysis for the specified compound could be located.

Computational chemistry serves as a powerful tool for predicting the behavior of molecules. Techniques like DFT are frequently employed to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), map electron density, and understand bonding interactions through methods like Natural Bond Orbital (NBO) analysis. For many related benzonitrile and pyrazole derivatives, such studies have provided valuable insights into their stability, reactivity, and potential applications. pku.edu.cnorientjchem.orgnih.govnih.govnih.gov For instance, theoretical investigations of substituted benzonitriles have shed light on how different functional groups influence their electronic properties and geometric structures. pku.edu.cnpku.edu.cn Similarly, computational studies on various pyrazole derivatives have been crucial in fields like drug discovery to understand their interaction with biological targets. nih.govnih.govnih.gov

However, for this compound, specific data on the following key computational parameters are not available in the reviewed literature:

Optimized Molecular Geometries and Conformational Analysis: Detailed bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, which are crucial for understanding chemical reactivity and electronic transitions.

Electron Density Distribution and Chemical Reactivity Indices: Information on how electron density is distributed across the molecule, which indicates sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: A visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential.

Natural Bonding Orbital (NBO) Analysis: A method to study charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

While general information and properties for isomers or related structures can be found in chemical databases nist.govnih.govuni.lu, the specific, in-depth computational analyses requested for this compound have not been published in the accessible scientific domain. Therefore, the creation of data tables and a detailed discussion on its specific electronic and geometric parameters is not possible at this time. Further experimental or theoretical research is required to elucidate the computational profile of this particular compound.

Computational and Theoretical Investigations

Quantum Chemical Descriptors and Bonding Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the nature of chemical bonding and electron localization in a molecule. These methods provide a three-dimensional representation of electron distribution, offering a bridge between complex wavefunctions and intuitive chemical concepts like core electrons, lone pairs, and covalent bonds.

An ELF analysis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile would map the probability of finding an electron pair. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as in covalent bonds and lone pairs. For this molecule, distinct localization domains would be expected for the C-C and C-H bonds of the benzene (B151609) and pyrazole (B372694) rings, the C-N and N-N bonds of the pyrazole ring, the C-Br bond, and the C≡N triple bond of the nitrile group. The analysis would also highlight the localization of lone pairs on the nitrogen and bromine atoms.

Similarly, a Local Orbital Locator (LOL) study would provide complementary information by highlighting regions where the kinetic energy of electrons is low, which is characteristic of bonding and lone pair regions. The resulting topological analysis would allow for a quantitative description of the bonding, clearly demarcating the boundaries of atomic cores and valence shells. This would be particularly insightful for understanding the electronic structure of the pyrazole ring and the influence of the bromo and benzonitrile (B105546) substituents.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for assigning partial atomic charges to the atoms within a molecule. This is achieved by partitioning the total electron population among the constituent atoms. While it is a basis-set-dependent method, it provides valuable qualitative insights into the electronic landscape of a molecule, identifying electrophilic and nucleophilic centers.

A theoretical study of This compound using Mulliken population analysis would predict the partial charge on each atom. It would be expected that the nitrogen atoms of the pyrazole and nitrile groups, as well as the bromine atom, would carry negative partial charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms would likely exhibit positive partial charges. The analysis would also reveal the charge distribution across the aromatic rings, indicating the electron-withdrawing or -donating effects of the substituents. This information is crucial for predicting the molecule's reactivity, intermolecular interactions, and electrostatic potential.

Theoretical Prediction of Spectroscopic Properties (UV-Vis, IR, Raman)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic and vibrational characteristics of the compound.

A theoretical investigation into the spectroscopic properties of This compound would involve:

UV-Vis Spectroscopy: Calculations would predict the electronic absorption maxima (λmax) and the corresponding oscillator strengths. This would provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic and heterocyclic rings.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations would determine the vibrational frequencies and intensities of the normal modes of vibration. This would allow for the assignment of specific spectral bands to the stretching and bending vibrations of functional groups, such as the C-H, C=C, C-N, N-N, C-Br, and C≡N bonds. A comparison between the theoretical and experimental spectra would be invaluable for structural elucidation.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the design of new materials with enhanced performance.

A computational study of the NLO properties of This compound would typically involve the calculation of the first hyperpolarizability (β). This property is a measure of the second-order NLO response of a molecule. The presence of a donor-π-acceptor framework can lead to significant NLO properties. In this molecule, the pyrazole ring could act as an electron donor, the phenyl ring as a π-bridge, and the nitrile group as an electron acceptor. The bromine atom would also influence the electronic properties. Theoretical calculations would quantify the magnitude of the first hyperpolarizability, providing an indication of the molecule's potential as an NLO material. The results would help in understanding the structure-property relationships and how modifications to the molecular structure could enhance its NLO response.

Research Applications and Synthetic Utility of 5 Bromo 2 1h Pyrazol 1 Yl Benzonitrile

Role as a Versatile Synthetic Intermediate and Building Block

5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile serves as a highly versatile synthetic intermediate due to the presence of three distinct functional moieties: the pyrazole (B372694) ring, the aromatic bromine atom, and the nitrile group. This trifunctional nature allows for selective and sequential chemical reactions, enabling chemists to introduce a variety of substituents and build molecular complexity in a controlled manner.

The compound acts as a scaffold, where each functional group can be independently addressed. For instance, the carbon-bromine bond is a classical handle for transition-metal-catalyzed cross-coupling reactions. The nitrile group can be transformed into other functional groups like amines or carboxylic acids, and the pyrazole ring can be involved in coordination chemistry or further substitution reactions. This versatility makes it an attractive starting material for creating libraries of related compounds for screening purposes, particularly in drug discovery programs where analogues of a lead compound are often required. The use of similar brominated benzonitrile (B105546) structures as intermediates in the synthesis of androgen receptor antagonists highlights the potential role of this compound class in medicinal chemistry.

Precursor for the Synthesis of Complex Molecular Architectures

The structure of this compound is ideally suited for its role as a precursor in the synthesis of elaborate molecular architectures, including polycyclic and heterocyclic systems. The ortho-positioning of the pyrazole and nitrile groups on the benzene (B151609) ring can be exploited to construct fused ring systems through intramolecular cyclization reactions after suitable modification.

For example, the bromine atom can be replaced with a nucleophilic group via a coupling reaction, and this new substituent could then react with the nitrile group or a derivative thereof to form a new ring. This strategy is a powerful tool for generating novel heterocyclic frameworks that are often associated with significant biological activity. The development of synthetic protocols for creating complex structures like dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones from pyrazole-containing precursors demonstrates the utility of such building blocks in accessing diverse and complex molecules. The ability to build upon this core structure step-by-step is essential for the total synthesis of natural products and the design of novel pharmaceutical agents.

Potential Applications in Advanced Materials Science

While specific applications for this compound in materials science are not extensively documented, its molecular structure suggests significant potential in this field. Phenylpyrazole derivatives are known for their applications in organic electronics, acting as ligands in organic light-emitting diodes (OLEDs) and as components in photosensitizers and other functional materials. The pyrazole moiety is an excellent coordinating ligand for a variety of metal ions, and the extended π-system of the benzonitrile core can contribute to desirable photophysical properties.

This compound could serve as a monomer or a key intermediate for the synthesis of:

Metal-Organic Frameworks (MOFs): The pyrazole and nitrile nitrogen atoms could coordinate with metal centers to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Organic Emitters: Through cross-coupling reactions at the bromine position, chromophoric units can be introduced to create molecules with tailored fluorescence or phosphorescence properties for use in OLEDs.

Conductive Polymers: Polymerization through functional handles introduced at the bromine site could lead to novel conductive materials with specific electronic properties.

The ability to functionalize the molecule at multiple sites allows for fine-tuning of its electronic and physical properties, making it a promising candidate for the development of next-generation advanced materials.

Facilitation of Diverse Functional Group Transformations at Bromine and Nitrile Centers

The true synthetic power of this compound lies in the diverse array of transformations that can be performed on its bromine and nitrile functional groups. These reactions are well-established in organic synthesis and provide reliable pathways to a multitude of derivative compounds.

Transformations at the Bromine Center: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The utility of such reactions on bromo-heterocyclic systems is well-established.

| Reaction Type | Reagents/Catalyst System | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biaryl or vinyl-substituted benzonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynyl-substituted benzonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst with specialized ligand (e.g., BINAP), strong base (e.g., NaOtBu) | Arylamine derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted benzonitrile |

| Stille Coupling | Organostannane reagent, Pd catalyst | Aryl/vinyl-substituted benzonitrile |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, CuCN), Pd catalyst | Dinitrile derivative |

Transformations at the Nitrile Center: The nitrile group is a versatile functional group that can be converted into several other important chemical moieties.

| Reaction Type | Reagents | Product Type |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, heat | Carboxylic acid or Carboxamide |

| Reduction | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | Primary amine (benzylamine derivative) |

| Addition of Grignard Reagents | RMgX followed by aqueous workup | Ketone |

| Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid (e.g., ZnBr₂) | Tetrazole ring |

These selective transformations allow chemists to use this compound as a molecular linchpin, methodically introducing desired functionalities to construct complex target molecules with high precision.

Q & A

Basic: What synthetic routes are reported for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. For example, brominated benzonitrile intermediates (e.g., 5-bromo-2-hydroxybenzonitrile) may undergo functionalization with pyrazole derivatives under catalytic conditions . Optimization involves:

- Catalyst selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve yield .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine analytical techniques for robust verification:

- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities ≥0.2% .

- NMR : Compare H and C spectra to reference data (e.g., δ 7.68 ppm for aromatic protons in pyrazole rings) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 260 [M+H]) and fragmentation patterns .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromine substituent acts as a leaving group in SNAr, while the electron-withdrawing nitrile and pyrazole groups polarize the aromatic ring, enhancing electrophilicity. Key considerations:

- Steric hindrance : The pyrazole group at the 2-position may slow coupling at the 5-bromo site; use bulky ligands (e.g., XPhos) to mitigate .

- Electronic effects : Pyrazole’s electron-donating nature can deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) in Pd-mediated reactions .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

Contradictions between X-ray diffraction (e.g., bond angles) and NMR data often arise from dynamic effects in solution vs. solid-state rigidity. Strategies:

- Variable-temperature NMR : Identify conformational flexibility (e.g., pyrazole ring puckering) .

- DFT calculations : Compare experimental crystal structures (e.g., triclinic P1 space group, a = 3.8422 Å ) with optimized geometries to assess deviations .

Advanced: What strategies mitigate impurities during large-scale synthesis, such as dehalogenation byproducts?

Methodological Answer:

Common impurities include debrominated products (e.g., 2-(1H-pyrazol-1-yl)benzonitrile) and pyrazole regioisomers. Mitigation steps:

- Purification : Use flash chromatography with hexane/EtOAc (10:1) to separate regioisomers .

- Reaction monitoring : Employ in-situ IR to track bromide formation (peaks near 550 cm) .

- Stoichiometry control : Limit excess pyrazole reagent to ≤1.2 equivalents to suppress di-substitution .

Advanced: How does this compound perform in structure-activity relationship (SAR) studies for androgen receptor antagonism?

Methodological Answer:

As a precursor to AR antagonists (e.g., enzalutamide derivatives), its SAR is critical:

- Pyrazole positioning : The 1H-pyrazole-1-yl group at the 2-position enhances binding to AR’s hydrophobic pocket .

- Bromine substitution : 5-Bromo improves metabolic stability compared to chloro analogs, as shown in pharmacokinetic assays .

- Nitrile role : The nitrile group increases solubility and hydrogen-bonding potential with AR residues (e.g., Gln711) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

While specific toxicity data are limited, structural analogs suggest:

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .

- Waste disposal : Incinerate halogenated waste at ≥1,000°C to prevent dioxin formation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations guide target engagement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.